2-Propanoyl-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-Propanoyl-1,3-thiazole-4-carboxylic acid is an organic compound belonging to the class of thiazolecarboxylic acids. Thiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
The synthesis of 2-Propanoyl-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of methanol and water as solvents, with potassium carbonate as a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Propanoyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-2 and C-5 positions of the thiazole ring.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted thiazole derivatives.
Scientific Research Applications
2-Propanoyl-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Propanoyl-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is similar to that of other thiazole derivatives used in anticancer therapies.
Comparison with Similar Compounds
2-Propanoyl-1,3-thiazole-4-carboxylic acid can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Properties
Molecular Formula |
C7H7NO3S |
---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-propanoyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H7NO3S/c1-2-5(9)6-8-4(3-12-6)7(10)11/h3H,2H2,1H3,(H,10,11) |
InChI Key |
QRYKLYRHEMJTOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=NC(=CS1)C(=O)O |
Origin of Product |
United States |
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